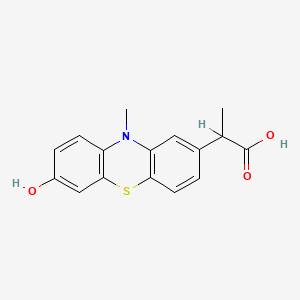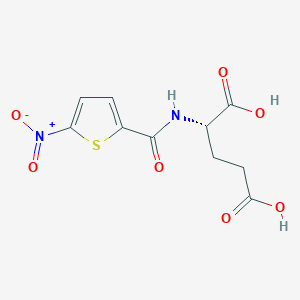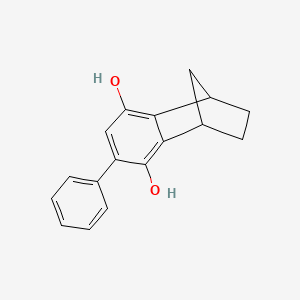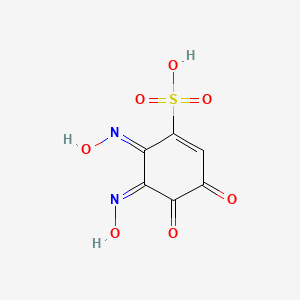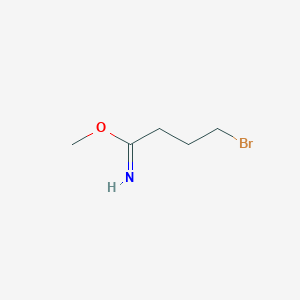![molecular formula C12H14ClNO5S B14483581 [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride CAS No. 65955-80-8](/img/structure/B14483581.png)
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride is an organic compound that features a morpholine ring, a sulfonyl group, and an acetyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride typically involves the reaction of 4-(morpholine-4-sulfonyl)phenol with acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-(Morpholine-4-sulfonyl)phenol+Acetyl chloride→[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The acetyl chloride moiety can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(morpholine-4-sulfonyl)phenol and acetic acid.
Electrophilic aromatic substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions of bases (e.g., NaOH) can facilitate hydrolysis.
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., Cl2, Br2) are used under acidic conditions.
Major Products Formed
Amides, esters, and thioesters: Formed from nucleophilic substitution reactions.
4-(Morpholine-4-sulfonyl)phenol and acetic acid: Formed from hydrolysis.
Substituted phenoxy derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of [4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride involves its reactivity as an electrophile due to the presence of the acetyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholine-4-sulfonyl)phenol: Lacks the acetyl chloride moiety and is less reactive as an electrophile.
Acetyl chloride: A simpler compound that lacks the morpholine and sulfonyl groups, making it less versatile in forming complex derivatives.
Phenoxyacetyl chloride: Lacks the morpholine and sulfonyl groups, resulting in different reactivity and applications.
Uniqueness
[4-(Morpholine-4-sulfonyl)phenoxy]acetyl chloride is unique due to the combination of the morpholine ring, sulfonyl group, and acetyl chloride moiety. This combination imparts specific reactivity and versatility, making it valuable in various synthetic and research applications.
Properties
CAS No. |
65955-80-8 |
|---|---|
Molecular Formula |
C12H14ClNO5S |
Molecular Weight |
319.76 g/mol |
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)acetyl chloride |
InChI |
InChI=1S/C12H14ClNO5S/c13-12(15)9-19-10-1-3-11(4-2-10)20(16,17)14-5-7-18-8-6-14/h1-4H,5-9H2 |
InChI Key |
JAHXYMZCDHOLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


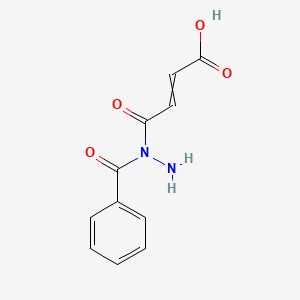
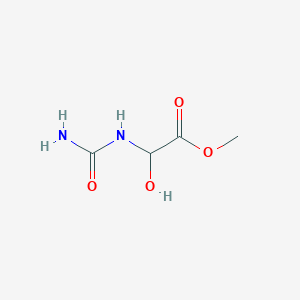
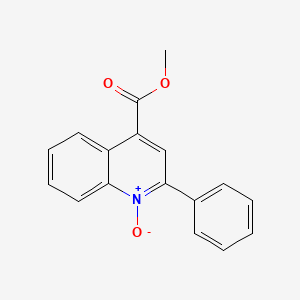

![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)

